molecular formula C15H8O7S B14650154 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid CAS No. 51762-55-1

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid

Cat. No.: B14650154
CAS No.: 51762-55-1
M. Wt: 332.3 g/mol
InChI Key: JBXXCFWIACSCEI-UHFFFAOYSA-N
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Description

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thioxanthenes, which are characterized by their tricyclic structure containing sulfur and oxygen atoms. The presence of carboxylic acid groups at positions 2 and 7 adds to its reactivity and potential for forming derivatives.

Preparation Methods

The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the oxidation of thioxanthene derivatives using strong oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of cellular processes. For example, its derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid include:

Properties

CAS No.

51762-55-1

Molecular Formula

C15H8O7S

Molecular Weight

332.3 g/mol

IUPAC Name

9,10,10-trioxothioxanthene-2,7-dicarboxylic acid

InChI

InChI=1S/C15H8O7S/c16-13-9-5-7(14(17)18)1-3-11(9)23(21,22)12-4-2-8(15(19)20)6-10(12)13/h1-6H,(H,17,18)(H,19,20)

InChI Key

JBXXCFWIACSCEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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